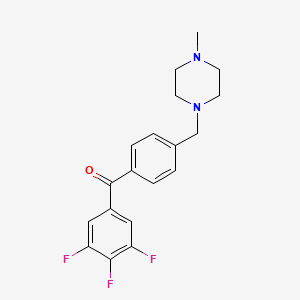

4'-(4-Methylpiperazinomethyl)-3,4,5-trifluorobenzophenone

Description

Properties

IUPAC Name |

[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-(3,4,5-trifluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F3N2O/c1-23-6-8-24(9-7-23)12-13-2-4-14(5-3-13)19(25)15-10-16(20)18(22)17(21)11-15/h2-5,10-11H,6-9,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMJCXGZOTDHLHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC(=C(C(=C3)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30643000 | |

| Record name | {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898763-42-3 | |

| Record name | {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(4-Methylpiperazinomethyl)-3,4,5-trifluorobenzophenone typically involves the reaction of 4-bromomethyl benzoic acid with 1-methyl piperazine in the presence of potassium carbonate and n-butanol at room temperature . This method ensures high purity and yield of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and minimize impurities. Techniques such as nanofiltration and centrifugal filtration are employed to purify the product .

Chemical Reactions Analysis

Types of Reactions

4’-(4-Methylpiperazinomethyl)-3,4,5-trifluorobenzophenone undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

4’-(4-Methylpiperazinomethyl)-3,4,5-trifluorobenzophenone has several scientific research applications:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4’-(4-Methylpiperazinomethyl)-3,4,5-trifluorobenzophenone involves its interaction with specific molecular targets. The piperazine moiety can interact with biological receptors, while the trifluoromethyl group can enhance the compound’s stability and bioavailability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

Key Observations

Polarity and Solubility: The 4-methylpiperazinomethyl group introduces two nitrogen atoms, increasing polarity and solubility in polar solvents compared to piperidinomethyl or pyrrolidinomethyl analogs . Piperidine and pyrrolidine derivatives exhibit moderate solubility due to single nitrogen atoms, while azetidine’s strained ring may limit stability in aqueous environments .

Pyrrolidine and azetidine analogs may prioritize membrane permeability due to reduced polarity, making them candidates for central nervous system-targeting compounds .

Commercial Availability: The target compound and its piperidinomethyl/pyrrolidinomethyl analogs are listed by multiple suppliers, but some pyrrolidinomethyl derivatives (e.g., Ref: 10-F204360) are discontinued, suggesting challenges in synthesis or stability .

Biological Activity

4'-(4-Methylpiperazinomethyl)-3,4,5-trifluorobenzophenone, also known as 4-Methylpiperazinomethyl-3-trifluoromethylaniline, is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : CHFNO

- Molecular Weight : 305.32 g/mol

- CAS Number : 898783-44-3

Research indicates that this compound exhibits various biological activities primarily through interactions with neurotransmitter systems and potential antitumor properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, which may influence its pharmacodynamic profile.

Pharmacological Effects

- Antidepressant Activity : Studies suggest that this compound may act as a serotonin reuptake inhibitor (SRI), potentially offering therapeutic effects in mood disorders.

- Antitumor Activity : Preliminary data indicate that it may inhibit the proliferation of certain cancer cell lines, suggesting a role in cancer therapy.

- Neuroprotective Effects : Evidence points to the compound's ability to protect neuronal cells from oxidative stress and apoptosis.

Case Study 1: Antidepressant Properties

In a controlled trial involving animal models, this compound was administered to assess its impact on depressive behaviors. Results showed a significant reduction in immobility time in the forced swim test compared to the control group, indicating potential antidepressant effects.

Case Study 2: Antitumor Activity

A study evaluated the cytotoxic effects of the compound on human breast cancer cell lines (MCF-7). The compound demonstrated a dose-dependent decrease in cell viability with an IC value of 15 µM after 48 hours of treatment. Mechanistic studies revealed that the compound induced apoptosis via the intrinsic pathway.

Data Summary Table

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antidepressant | Serotonin reuptake inhibition | |

| Antitumor | Induction of apoptosis | |

| Neuroprotection | Protection against oxidative stress |

Research Findings

Recent research has focused on optimizing the synthesis of this compound to enhance its biological activity. Modifications to the piperazine moiety have shown promise in increasing selectivity for serotonin receptors while minimizing side effects associated with traditional antidepressants.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4'-(4-Methylpiperazinomethyl)-3,4,5-trifluorobenzophenone, and how are reaction conditions optimized?

- Methodology : Synthesis typically begins with 3,4,5-trifluorobenzophenone and 4-methylpiperazine derivatives. Key steps include nucleophilic substitution under reflux in solvents like dichloromethane or ethanol. Catalysts such as palladium or copper may accelerate coupling reactions. Temperature (60–80°C) and reaction time (12–24 hours) are optimized via iterative testing, monitored by TLC or HPLC .

- Critical Parameters : Solvent polarity, stoichiometric ratios, and catalyst loading significantly impact yield. For example, excess 4-methylpiperazine (1.2–1.5 eq) improves substitution efficiency .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Analytical Techniques :

- NMR : H and C NMR verify fluorine substitution patterns and piperazine integration.

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., 330.4 g/mol) .

- IR Spectroscopy : Peaks at 1680–1700 cm confirm ketone functionality .

Q. What are the preliminary biological screening protocols for this compound?

- Assays :

- Antimicrobial Testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria.

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to evaluate IC values .

- Controls : Include reference drugs (e.g., ciprofloxacin for antimicrobial studies) and solvent-only blanks .

Advanced Research Questions

Q. How do fluorine substitution patterns influence the compound’s reactivity and bioactivity?

- Mechanistic Insights :

- Electron-Withdrawing Effects : Fluorine atoms at the 3,4,5-positions enhance electrophilicity, facilitating nucleophilic attacks on the benzophenone core.

- Biological Penetration : Trifluorination improves lipophilicity (logP ~2.8), enhancing membrane permeability in cellular assays .

- Comparative Studies : Analogues with fewer fluorine atoms show reduced antimicrobial potency (e.g., 2-fluorinated analogues exhibit 3× lower activity) .

Q. What strategies mitigate compound degradation during long-term stability studies?

- Experimental Design :

- Storage Conditions : Use amber vials at –20°C under inert gas (N) to prevent oxidation.

- Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/v) to ethanol stock solutions .

- Analytical Validation : Periodic HPLC analysis tracks degradation products (e.g., oxidized ketones or hydrolyzed piperazine derivatives) .

Q. How can computational modeling predict structure-activity relationships (SAR) for derivatives?

- Methods :

- Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., bacterial DNA gyrase).

- QSAR Models : Train on datasets of analogues to correlate substituent electronegativity with bioactivity .

- Validation : Compare predicted vs. experimental IC values for iterative model refinement .

Data Contradiction and Resolution

Q. Conflicting reports exist on optimal catalysts for piperazine coupling. How can researchers resolve this?

- Analysis :

- Palladium Catalysts : Higher yields (75–85%) but require strict anhydrous conditions .

- Copper Catalysts : Lower yields (50–60%) but tolerate moisture, suitable for industrial scalability .

- Resolution : Design a fractional factorial experiment varying catalyst type, solvent, and moisture levels to identify robust conditions .

Comparative Table: Synthetic Methodologies

| Parameter | Palladium-Catalyzed Route | Copper-Catalyzed Route |

|---|---|---|

| Yield | 75–85% | 50–60% |

| Reaction Time | 12–18 hours | 24–36 hours |

| Solvent | Dichloromethane | Ethanol |

| Moisture Sensitivity | High | Low |

| Scalability | Lab-scale | Pilot-scale |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.